molecular formula C9H14N4 B1422870 N-(piperidin-4-yl)pyridazin-3-amine CAS No. 1311315-74-8

N-(piperidin-4-yl)pyridazin-3-amine

Cat. No.: B1422870
CAS No.: 1311315-74-8
M. Wt: 178.23 g/mol
InChI Key: CKODDUILXBOSEM-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)pyridazin-3-amine: is a heterocyclic compound that features both a piperidine and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The molecular formula of this compound is C9H14N4, and it has a molecular weight of 178.24 g/mol .

Biochemical Analysis

Biochemical Properties

N-(piperidin-4-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation . The compound’s interaction with these enzymes can modulate their activity, leading to changes in cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme regulation and protein function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, the compound can inhibit cell proliferation by interfering with cell signaling pathways, such as the PI3K-Akt pathway . This inhibition can lead to reduced cell growth and increased apoptosis. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These effects on cell signaling and gene expression underscore the compound’s potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding This inhibition can disrupt key biochemical pathways, leading to changes in cellular function Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate enzyme activity and cell signaling without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to proteins that regulate its localization and activity. These interactions determine the compound’s distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . These targeting mechanisms ensure that this compound reaches its intended sites of action, enhancing its efficacy as a biochemical tool.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of piperidine derivatives with pyridazine precursors. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This method is known for its high regioselectivity and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

N-(piperidin-4-yl)pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Used in the production of various chemical products

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a ketone group.

    Piperidine: A six-membered heterocyclic amine.

Uniqueness

N-(piperidin-4-yl)pyridazin-3-amine is unique due to its combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-piperidin-4-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKODDUILXBOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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